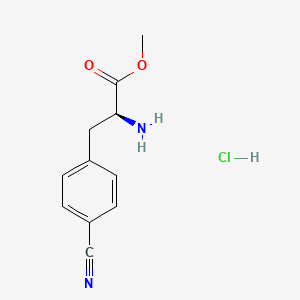

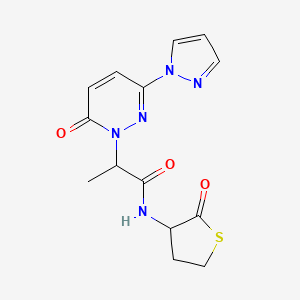

![molecular formula C10H12N2O2S B2691576 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone CAS No. 2034557-73-6](/img/structure/B2691576.png)

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

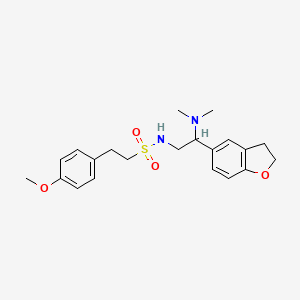

The compound “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone” is a complex organic molecule. It contains a bicyclic structure (2-Oxa-5-azabicyclo[2.2.1]heptane), which is a type of organic compound containing two fused rings, one of which contains an oxygen atom (oxa) and a nitrogen atom (aza). The compound also contains a thiazole ring (2-methylthiazol), which is a type of heterocyclic compound containing sulfur and nitrogen in a five-membered ring .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The bicyclic structure could potentially impart some degree of rigidity to the molecule, while the presence of the thiazole ring could introduce additional electronic and steric effects .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For instance, the nitrogen in the azabicyclic ring and the sulfur in the thiazole ring could potentially act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bicyclic structure could impact its boiling and melting points, while the heteroatoms (oxygen, nitrogen, and sulfur) could influence its polarity and solubility .科学的研究の応用

Synthesis and Transformation

- Stereoselective Synthesis : A study by Mollet et al. (2012) described a process for the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, which are related to the compound . This synthesis involves the transformation of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology offers an alternative for the preparation of certain bicyclic β-lactams, considered significant in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Degradation Studies

- Degradation in Aqueous Solutions : A study by Marunaka et al. (1988) investigated the degradation of a β-lactamase inhibitor, closely related to the compound , in various solutions. This research helps understand the stability and degradation pathways of similar compounds (Marunaka, Matsushima, Minami, Yoshida, & Azuma, 1988).

Photochemical Reactions

- Photoinduced Molecular Transformations : Research by Suginome et al. (1991) explored the photolysis of oximes of certain bicyclic compounds, yielding various lactams and alkenoic acid amides. This study is pertinent for understanding the photochemical behavior of bicyclic compounds similar to 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone (Suginome, Furukawa, & Orito, 1991).

Synthesis of Analogs

- Synthesis of Analog Compounds : A study by Katsuura & Mitsuhashi (1983) discussed the synthesis of thiazole analogs of benzomorphans, demonstrating techniques relevant to the synthesis of similar bicyclic compounds (Katsuura & Mitsuhashi, 1983).

Pharmaceutical Applications

- Antibacterial Activities : A study by Tsubouchi et al. (1994) on 2-oxaisocephems, closely related to the compound , examined their antibacterial activities. This research highlights the potential pharmaceutical applications of similar bicyclic compounds (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).

将来の方向性

特性

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-6-11-9(5-15-6)10(13)12-3-8-2-7(12)4-14-8/h5,7-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXIGFFZRBNGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CC3CC2CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

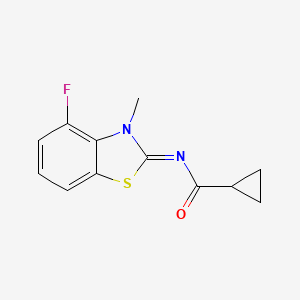

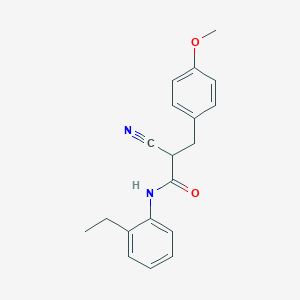

![3-[8-(Azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile](/img/structure/B2691497.png)

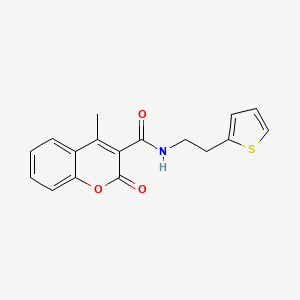

![1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone](/img/structure/B2691501.png)

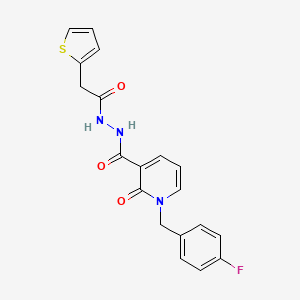

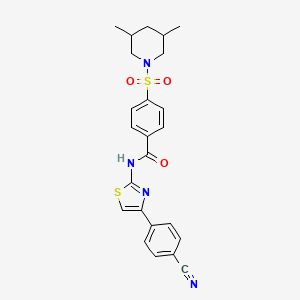

![N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2691505.png)

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2691509.png)

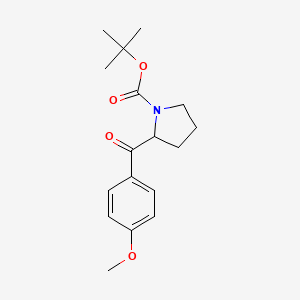

![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)